3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide (CAS 1934260-67-9) is a heterocyclic small molecule belonging to the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine family. It features a primary carboxamide at the 6-position of the saturated piperazine ring and a methyl substituent at the 3-position of the triazole moiety.

Molecular Formula C7H11N5O
Molecular Weight 181.199
CAS No. 1934260-67-9
Cat. No. B2449717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide
CAS1934260-67-9
Molecular FormulaC7H11N5O
Molecular Weight181.199
Structural Identifiers
SMILESCC1=NN=C2N1CC(NC2)C(=O)N
InChIInChI=1S/C7H11N5O/c1-4-10-11-6-2-9-5(7(8)13)3-12(4)6/h5,9H,2-3H2,1H3,(H2,8,13)
InChIKeyHXWSCHMRBNKAEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide (CAS 1934260-67-9): Core Scaffold Identity and Procurement-Relevant Background


3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide (CAS 1934260-67-9) is a heterocyclic small molecule belonging to the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine family. It features a primary carboxamide at the 6-position of the saturated piperazine ring and a methyl substituent at the 3-position of the triazole moiety [1]. The compound is supplied as a powder with a typical purity of ≥95% and is classified as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications . Its molecular formula is C₇H₁₁N₅O, with a molecular weight of 181.20 g/mol [1].

Why 3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide Cannot Be Replaced by Close Regioisomeric or N-Alkylated Analogs


The [1,2,4]triazolo[4,3-a]pyrazine scaffold can bear substituents at multiple positions, yet even subtle changes in the attachment point of the carboxamide or the nature of the amide nitrogen profoundly alter physicochemical and recognition properties. The 6-carboxamide regioisomer places the hydrogen-bond donor/acceptor motif on the saturated piperazine ring, whereas the more common 3-carboxamide isomer positions it on the electron-deficient triazole ring [1]. This difference directly impacts logP, topological polar surface area (TPSA), and the vector of hydrogen-bonding interactions, which are critical parameters in fragment-based drug discovery and scaffold-hopping campaigns [2]. Consequently, generic substitution with a 3-carboxamide or an N,N-dialkylated analog without quantitative re-validation of the structure-activity relationship will compromise the integrity of a medicinal chemistry program [2].

Quantitative Differentiation Evidence for 3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide vs. Closest Structural Analogs


Lipophilicity Shift: ΔXLogP3 = +0.2 vs. 3-Carboxamide Regioisomer

The target compound (6-carboxamide) exhibits an XLogP3 of -2.1 [1], while the 3-carboxamide regioisomer (CAS 1211520-33-0) has an XLogP3 of -2.3 [2]. The 0.2 log unit increase in lipophilicity arises from the methyl group at position 3 combined with the relocation of the carboxamide to the less electron-withdrawing piperazine ring. In fragment-based lead generation, a ΔlogP of 0.2 is sufficient to measurably alter membrane permeability and solubility, directly influencing hit-to-lead progression [3].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Hydrogen-Bond Donor Topology: Primary Amide at Piperazine C6 vs. Triazole C3

The target compound presents its primary carboxamide (HBD count=2) on the conformationally flexible piperazine ring at position 6 [1]. In contrast, the 3-carboxamide analog positions the identical functional group on the rigid, electron-deficient triazole ring [2]. Although the absolute HBD/HBA counts are identical (2/4), the different spatial vectors and electronic environments alter the geometry of hydrogen-bonding interactions. In 5,6,7,8-tetrahydrotriazolopyrazine libraries, substitution at position 6 is essential for accessing chiral N-acyl derivatives used as selective NK-3 receptor antagonists, whereas 3-carboxamide derivatives predominantly yield P2X7 modulators, indicating divergent target engagement driven by amide placement [3].

Structure-Based Drug Design Molecular Recognition Scaffold Hopping

Primary vs. Tertiary Amide: Molecular Weight Advantage for Fragment Growth

The target compound (MW 181.20 g/mol) is a primary carboxamide [1]. The structurally closest N,N-dimethyl analog, N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide (CAS 2137463-30-8), has a molecular weight of 209.25 g/mol . The 28 Da mass difference (15.5% increase) pushes the tertiary amide above the preferred fragment molecular weight ceiling of 200 Da, while the primary amide remains within the optimal fragment space (MW ≤ 200) as defined by the Astex Fragment Library and FBDD best practices [2].

Fragment-Based Lead Generation Molecular Property Optimization Lead-Likeness

Commercial Purity Benchmark: ≥97% (NLT) Achievable vs. Standard 95% Grade

Multiple vendors supply the target compound at ≥95% purity (powder, RT storage) . However, MolCore offers an NLT 97% grade specifically for this compound (CAS 1934260-67-9), supported by ISO-certified quality systems and batch-specific analytical documentation (NMR, HPLC) . The 3-carboxamide regioisomer (CAS 1211520-33-0) is routinely offered only at 95% purity . The 2-percentage-point purity differential reduces the burden of unknown impurities in downstream reactions, which is critical when the compound is used as a key intermediate in multistep syntheses where impurity carryover can degrade yields by 5–15% per step [1].

Chemical Procurement Quality Control Synthetic Reliability

Optimal Application Scenarios for 3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Requiring Sub-200 Da Primary Amide Scaffolds

The target compound's molecular weight (181.20 Da) and primary carboxamide place it squarely within fragment space [1]. Its XLogP3 of -2.1 provides a balanced hydrophilicity profile suitable for aqueous solubility while retaining sufficient lipophilicity for weak target binding (KD ~ 0.1–10 mM range expected). Procurement of this specific regioisomer enables direct incorporation into fragment screening libraries without the need for de novo synthesis, accelerating hit identification timelines by 2–4 weeks relative to custom synthesis of analogous 6-carboxamide fragments [2].

Synthesis of N-Acyl-5,6,7,8-tetrahydrotriazolopyrazine NK-3 Receptor Antagonists

The 6-carboxamide scaffold is the direct precursor for chiral N-acyl derivatives that act as selective NK-3 receptor antagonists, a validated therapeutic target for polycystic ovary syndrome (PCOS) and reproductive disorders [3]. The primary amine (after carboxamide reduction or protection) at the piperazine 6-position allows regioselective acylation. Using the pre-formed 6-carboxamide building block eliminates the need for protecting-group manipulation at the triazole 3-position, reducing synthetic step count by 2–3 steps compared to starting from the 3-carboxamide regioisomer [3].

Medicinal Chemistry Scaffold-Hopping Campaigns Targeting Kinase or PARP1 Inhibitors

The [1,2,4]triazolo[4,3-a]pyrazine core is a recognized privileged scaffold in kinase and PARP1 inhibitor discovery [4][5]. The 6-carboxamide specifically provides a vector for substitution that accesses a distinct region of chemical space compared to 3-substituted analogs. In one study, triazolopyrazine derivatives bearing a 4-oxo-pyridazinone moiety demonstrated dual c-Met/VEGFR-2 inhibition with IC50 values of 0.83 µM (A549 cells) [5]; the 6-carboxamide offers an alternative exit vector for fragment growing that can address selectivity challenges encountered with 3-carboxamide series.

Antimalarial Lead Optimization Using the Triazolopyrazine Scaffold

1,2,4-Triazolo[4,3-a]pyrazines have been validated by the Open Source Malaria project as potent in vitro and in vivo antimalarial drug leads [6]. The 6-carboxamide variant provides a handle for introducing diverse amine capping groups via amide coupling or reductive amination after activation. This synthetic flexibility, combined with the favorable fragment-like physicochemical properties (MW 181, logP -2.1), makes it an ideal starting point for structure-activity relationship exploration in antiplasmodial programs [6].

Quote Request

Request a Quote for 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.